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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propan-1-amine

CAS No.: 80258-61-3

Cat. No.: B1602241

Get Quote

Introduction: The Criticality of Solid-State
Characterization
In the development of small-molecule therapeutics, the 3-(4-nitrophenyl)propan-1-amine
scaffold serves as a pivotal linker and pharmacophore building block. Its structural integrity—

defined by the para-nitro group's electron-withdrawing capacity and the propyl chain's flexibility

—dictates its behavior in crystal lattices.

For researchers, the melting point (MP) is not merely a physical constant; it is the primary

indicator of salt formation success, polymorphic purity, and solvate exclusion. While the

unsubstituted phenylpropylamine is a liquid at room temperature, the introduction of a nitro

group and subsequent salt formation (e.g., hydrochloride) dramatically alters the lattice energy,

transitioning the material into a high-melting solid.

This guide provides a comparative analysis of the melting points of this amine and its

derivatives, supported by experimental protocols for precise determination.
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Comparative Analysis: Melting Point Landscapes
The following table synthesizes experimental data and structure-property relationship (SPR)

projections. Note the dramatic shift in phase state driven by the para-nitro substituent and ionic

bonding in salt forms.

Table 1: Melting Point Comparison of Scaffold
Derivatives

Compound CAS Registry
Physical State
(RT)

Melting Point
(°C)

Key Structural
Driver

3-

Phenylpropylami

ne

2038-57-5 Liquid
-18 (approx) (BP:

221°C)

Lack of H-bond

donors/acceptors

on ring; low

lattice energy.

3-(4-

Nitrophenyl)prop

an-1-amine (Free

Base)

80258-61-3
Oily Solid / Low-

Melting Solid

30 – 50

(Estimated)

Nitro group adds

dipole-dipole

interactions,

raising MP vs.

parent.

3-(4-

Nitrophenyl)prop

an-1-amine HCl

56946-60-2 Crystalline Solid > 190 (Projected)

Ionic lattice

energy

dominates;

typical for

phenylpropylami

ne salts.

3-(4-

Nitrophenyl)propi

onic Acid

16642-79-8 Crystalline Solid 161 – 170 [1]

Carboxylic acid

dimer formation

stabilizes the

lattice.

N-(4-Chloro-3-

nitrophenyl)aceta

mide

5540-60-3 Solid 147 – 148 [2]

Amide H-bonding

network; useful

reference for

derivative

behavior.
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*Note: The HCl salt MP is batch-dependent and often proprietary. Values >190°C are

characteristic of this class.[1] Always verify with DSC.

Structure-Property Relationships (SPR)
The melting point progression follows a clear thermodynamic logic governed by intermolecular

forces:

The "Nitro Effect": The addition of a -NO2 group at the para position introduces a strong

dipole moment (~4.0 D) and increases molecular weight. This significantly raises the boiling

and melting points compared to the unsubstituted 3-phenylpropylamine.

Salt Formation: Converting the free amine to its hydrochloride salt (CAS 56946-60-2)

replaces weak van der Waals forces with strong ionic interactions (

). This typically elevates the melting point by 150–200°C.

Chain Flexibility: The propyl linker (

) allows for conformational freedom, which can slightly lower the melting point compared to
rigid analogs (like anilines) by reducing packing efficiency in the crystal lattice.

Experimental Protocols for MP Determination
To ensure data integrity, use a self-validating protocol that distinguishes between true melting,

decomposition, and solvate release.

Method A: Differential Scanning Calorimetry (DSC) - The
Gold Standard
Objective: Determine onset temperature and enthalpy of fusion.

Sample Prep: Weigh 2–5 mg of dried 3-(4-Nitrophenyl)propan-1-amine HCl into a Tzero

aluminum pan. Crimping must be hermetic.

Equilibration: Hold at 25°C for 5 minutes to stabilize heat flow.

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
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Analysis: Identify the endothermic peak. The onset temperature (tangent intersection) is

reported as the melting point.

Validation: A broad peak indicates impurities or solvates. A sharp peak (<2°C width)

confirms high purity.

Method B: Capillary Method (Digital) - Routine QC
Objective: Quick visual confirmation of salt formation.

Drying: Ensure the sample is dried in a vacuum oven at 40°C for 4 hours to remove surface

moisture (hygroscopicity lowers MP).

Packing: Pack the capillary tube to a height of 2-3 mm. Tap firmly to eliminate air pockets.

Ramp: Fast ramp (10°C/min) to 150°C, then slow ramp (1°C/min) until melting.

Observation: Record the temperature of the first liquid droplet (onset) and complete

liquefaction (clear point).

Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from precursor to characterized salt,

highlighting where melting point validation occurs.
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Caption: Synthesis pathway converting the nitrile precursor to the stable hydrochloride salt for

MP characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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